molecular formula C15H23N3O2S B2854414 N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946374-93-2

N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2854414
CAS RN: 946374-93-2
M. Wt: 309.43
InChI Key: DBIGTFZRSFBGMC-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide, also known as CP-47,497 or simply CP-47, is a synthetic cannabinoid that was first synthesized in the 1980s. It has been extensively studied for its potential use as a research tool in the field of cannabinoid pharmacology.

Mechanism Of Action

N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide acts as a full agonist of the CB1 receptor, meaning that it binds to and activates this receptor with high affinity. This leads to a variety of downstream effects, including modulation of neurotransmitter release and changes in intracellular signaling pathways.
Biochemical and Physiological Effects:
N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide has been shown to have a variety of biochemical and physiological effects, including modulation of pain perception, appetite regulation, and memory formation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide as a research tool is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for investigating the role of this receptor in various physiological processes. However, one limitation of N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is its relatively short half-life, which can make it difficult to use in certain types of experiments.

Future Directions

There are many potential future directions for research involving N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide. One area of interest is the development of novel CB1 receptor agonists with improved pharmacokinetic properties, such as longer half-lives or increased selectivity for certain subtypes of the CB1 receptor. Another area of interest is the investigation of the potential therapeutic uses of CB1 receptor agonists, particularly in the treatment of pain, neurodegenerative diseases, and other conditions. Finally, there is also interest in better understanding the mechanisms underlying the effects of CB1 receptor agonists, including their effects on neurotransmitter release, intracellular signaling pathways, and gene expression.

Synthesis Methods

N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is synthesized by reacting cyclopentylmagnesium bromide with 2-(dimethylamino)-2-(thiophen-3-yl)acetaldehyde to form the corresponding alcohol, which is then converted to the oxalamide by reaction with oxalyl chloride.

Scientific Research Applications

N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide has been used extensively in scientific research to study the pharmacology of the endocannabinoid system. It is a potent agonist of the cannabinoid CB1 receptor, and has been used to investigate the role of this receptor in a variety of physiological processes, including pain perception, appetite regulation, and memory formation.

properties

IUPAC Name

N'-cyclopentyl-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-18(2)13(11-7-8-21-10-11)9-16-14(19)15(20)17-12-5-3-4-6-12/h7-8,10,12-13H,3-6,9H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIGTFZRSFBGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1CCCC1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide

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